molecular formula C21H20N4O2 B11991154 3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991154
M. Wt: 360.4 g/mol
InChI Key: UFWFUGGSQHGJRB-IVUYBEGISA-N
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Description

3-(4-methoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with (1E,2E)-2-methyl-3-phenylprop-2-en-1-al. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • (1E,2E)-2-methyl-3-phenylprop-2-en-1-al
  • 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

3-(4-methoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-15(12-16-6-4-3-5-7-16)14-22-25-21(26)20-13-19(23-24-20)17-8-10-18(27-2)11-9-17/h3-14H,1-2H3,(H,23,24)(H,25,26)/b15-12+,22-14+

InChI Key

UFWFUGGSQHGJRB-IVUYBEGISA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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